molecular formula C8H2Cl3NO2 B13074521 4,5,6-Trichloroisatin

4,5,6-Trichloroisatin

Cat. No.: B13074521
M. Wt: 250.5 g/mol
InChI Key: GPPVSDGBMRDXDG-UHFFFAOYSA-N
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Description

4,5,6-Trichloroisatin is a chlorinated derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. The presence of three chlorine atoms at positions 4, 5, and 6 on the isatin ring significantly alters its chemical properties and reactivity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6-Trichloroisatin can be synthesized through several methods. One common approach involves the chlorination of isatin using chlorine gas in the presence of a suitable catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions. Another method involves the use of trichloroacetic acid as a chlorinating agent, which reacts with isatin under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloroisatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichlorinated derivatives of isatin.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms on the isatin ring can be substituted with other nucleophiles, such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Trichlorinated derivatives of isatin.

    Reduction: Amino derivatives of isatin.

    Substitution: Various substituted isatin derivatives, depending on the nucleophile used.

Scientific Research Applications

4,5,6-Trichloroisatin has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloroisatin involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

4,5,6-Trichloroisatin can be compared with other chlorinated isatin derivatives, such as 4,5-Dichloroisatin and 5,6-Dichloroisatin. While all these compounds share similar core structures, the number and position of chlorine atoms significantly influence their chemical reactivity and biological activity. For example, this compound exhibits higher reactivity in nucleophilic substitution reactions compared to its dichlorinated counterparts due to the increased electron-withdrawing effect of the additional chlorine atom.

List of Similar Compounds

  • 4,5-Dichloroisatin
  • 5,6-Dichloroisatin
  • 4,6-Dichloroisatin
  • 5-Chloroisatin

Properties

Molecular Formula

C8H2Cl3NO2

Molecular Weight

250.5 g/mol

IUPAC Name

4,5,6-trichloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2Cl3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14)

InChI Key

GPPVSDGBMRDXDG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=O)C(=O)N2

Origin of Product

United States

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